Thiocol

Description

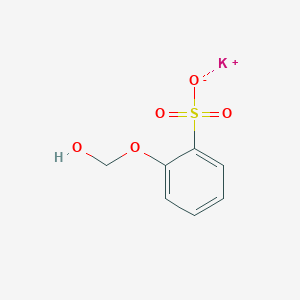

Structure

3D Structure of Parent

Properties

CAS No. |

1321-14-8 |

|---|---|

Molecular Formula |

C7H9KO6S |

Molecular Weight |

260.31 g/mol |

IUPAC Name |

potassium;4-hydroxy-3-methoxybenzenesulfonate;hydrate |

InChI |

InChI=1S/C7H8O5S.K.H2O/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;;/h2-4,8H,1H3,(H,9,10,11);;1H2/q;+1;/p-1 |

InChI Key |

UZXRQGSKGNYWCP-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.O.[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Potassium Guaiacolsulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium guaiacolsulfonate is an expectorant widely utilized in the management of cough and congestion associated with respiratory conditions. Its primary therapeutic goal is to facilitate the removal of mucus from the airways, thereby alleviating chest congestion and improving respiratory comfort. While clinically established, a detailed elucidation of its core mechanism of action at a molecular and cellular level is essential for researchers and drug development professionals. This technical guide synthesizes the current understanding of potassium guaiacolsulfonate's mechanism, drawing upon available data and parallels with the well-studied expectorant, guaifenesin (B1672422), to provide a comprehensive overview.

The principal action of potassium guaiacolsulfonate is to render mucus less viscous and more easily transportable, a process that is believed to be multifactorial.[1][2][3] This involves direct effects on the composition and properties of mucus, as well as indirect neural reflex mechanisms.

Dual Mechanism of Action: A Synergistic Approach to Mucus Clearance

The expectorant effect of potassium guaiacolsulfonate is thought to arise from a combination of two distinct, yet complementary, mechanisms:

-

Indirect Action via the Gastro-Pulmonary Reflex: A significant body of evidence for the related compound guaifenesin suggests the involvement of a neural reflex arc.[4] Oral administration of the compound is thought to irritate vagal afferent nerve endings in the gastric mucosa.[4] This irritation triggers a parasympathetic reflex, leading to increased secretion of a more watery fluid from the submucosal glands of the respiratory tract.[4][5] This augmented hydration of the airway surface liquid effectively thins the overlying mucus gel.

-

Direct Action on the Respiratory Mucosa: Emerging evidence suggests a direct effect on the airway epithelium. Potassium guaiacolsulfonate is believed to directly stimulate the mucous membranes of the respiratory tract.[3] This stimulation is thought to enhance the secretion of a more fluid and less viscous mucus.[3] Furthermore, it is proposed that the compound increases the hydration of mucus through an osmotic effect, drawing water into the mucus layer and reducing its tenacity.[3]

Molecular and Cellular Mechanisms of Action

At the cellular level, potassium guaiacolsulfonate likely influences the biophysical properties of mucus by modulating the function of airway epithelial cells, including goblet cells and submucosal glands, which are responsible for mucin production.

Modulation of Mucin Production and Secretion

The primary components of mucus that determine its viscoelastic properties are high-molecular-weight glycoproteins called mucins. Potassium guaiacolsulfonate's action is likely to involve a change in the composition and hydration of the secreted mucins, rather than a direct cleavage of mucin polymers. By increasing the volume of watery secretions, the concentration of mucin polymers within the mucus gel is effectively diluted, leading to a decrease in viscosity and elasticity.

Signaling Pathways

While specific signaling pathways for potassium guaiacolsulfonate have not been fully elucidated, the gastro-pulmonary reflex arc for the analogous compound guaifenesin provides a plausible model.

Figure 1: Proposed Gastro-Pulmonary Reflex Pathway.

Quantitative Data Summary

Currently, there is a paucity of publicly available, quantitative data from head-to-head studies specifically detailing the effects of potassium guaiacolsulfonate on mucus properties. The following table summarizes typical adult dosages for potassium guaiacolsulfonate and the related expectorant guaifenesin.

| Agent | Typical Adult Dosage |

| Potassium Guaiacolsulfonate | 100-200 mg, 3-4 times daily[6] |

| Guaifenesin | 200-400 mg every 4 hours |

Experimental Protocols

To rigorously assess the mechanism of action of potassium guaiacolsulfonate, a combination of in vitro and in vivo experimental models is required.

In Vitro Mucin Secretion Assay

This protocol aims to quantify the direct effect of potassium guaiacolsulfonate on mucin secretion from airway epithelial cells.

Methodology:

-

Cell Culture: Human bronchial epithelial cells are cultured at an air-liquid interface (ALI) to induce differentiation into a mucociliary phenotype.

-

Treatment: Differentiated cultures are treated with varying concentrations of potassium guaiacolsulfonate in the basolateral medium for 24-48 hours.

-

Sample Collection: Apical secretions are collected by washing the apical surface with a known volume of phosphate-buffered saline (PBS).

-

Quantification: The concentration of specific mucins (e.g., MUC5AC and MUC5B) in the apical washes is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Mucin secretion in treated cultures is compared to that in vehicle-treated control cultures.

References

- 1. What is the mechanism of Guaifenesin? [synapse.patsnap.com]

- 2. Potassium guaiacolsulfonate Information - Drugs.com [drugs.com]

- 3. What is the mechanism of Sulfogaiacol? [synapse.patsnap.com]

- 4. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dextromethorphan Guaifenesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. drugtodayonline.com [drugtodayonline.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Thiocol (CAS 1321-14-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocol, registered under CAS number 1321-14-8, is the potassium salt of guaiacolsulfonic acid. It is a well-established pharmaceutical agent, primarily recognized for its expectorant properties in treating respiratory conditions. Chemically, it is not a single entity but a mixture of the potassium salts of 4- and 5-guaiacolsulfonic acid.[1] This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for Thiocol, catering to the needs of researchers and professionals in the field of drug development.

Chemical Structure and Isomerism

Thiocol is a mixture of two positional isomers: potassium 4-hydroxy-3-methoxybenzenesulfonate (B261531) and potassium 3-hydroxy-4-methoxybenzenesulfonate. The sulfonation of guaiacol (B22219) (2-methoxyphenol) leads to the formation of these two primary isomers. The ratio of these isomers can vary depending on the synthetic conditions. Chromatographic techniques such as HPLC are employed to separate and quantify the individual isomers.[2]

Figure 1: Chemical Structures of Thiocol Isomers

Caption: The two primary isomeric forms of Thiocol.

Physicochemical Properties

A summary of the key physicochemical properties of Thiocol is presented in the table below. It is important to note the discrepancy in the reported melting points, which may be due to the isomeric mixture or the presence of water of hydration.

| Property | Value | Reference(s) |

| CAS Number | 1321-14-8 | [1] |

| Molecular Formula | C₇H₇KO₅S | [1] |

| Molecular Weight | 242.29 g/mol | [1] |

| Appearance | White, odorless crystalline powder. May gradually turn pink on exposure to air and light. | [1] |

| Solubility | Soluble in 7.5 parts water. Almost insoluble in alcohol. Insoluble in ether. | [1] |

| Melting Point | 34 °C or 206-210 °C | [3] |

| pH of Aqueous Solution | Neutral to litmus | [1] |

Spectroscopic Data

Table 2: Spectroscopic Data Summary

| Technique | Description | Reference(s) |

| Infrared (IR) Spectroscopy | The USP monograph specifies an IR absorption spectrum between 7 µm and 13 µm (approximately 1428 to 769 cm⁻¹) for identification. | |

| UV-Vis Spectroscopy | The USP monograph indicates a maximum absorbance at approximately 279 nm in a pH 7.0 phosphate (B84403) buffer. The UV spectra of the isomers are similar at pH < 6.0 but differ significantly at pH > 7.0. | [1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR spectroscopy can be utilized to determine the content of the 3-hydroxy-4-methoxybenzenesulfonic acid and 4-hydroxy-3-methoxybenzenesulfonic acid isomers in a sample. | [5] |

Experimental Protocols

Synthesis of Thiocol

A general method for the synthesis of Thiocol involves the sulfonation of guaiacol, followed by neutralization with a potassium salt. A patented method describes a specific route to produce a high-purity single isomer, 4-hydroxy-3-methoxy potassium benzenesulfonate. The key steps are outlined below.

Figure 2: Synthesis Workflow of a Thiocol Isomer

Caption: A patented synthesis route for a high-purity isomer of Thiocol.

Methodology:

-

Sulfonation: 2-Hydroxyacetanilide is sulfonated using sulfur trioxide dissolved in an organic solvent to yield 2-hydroxy-5-sulfo acetanilide. The product is then concentrated.

-

Hydrolysis and Diazotization: The acetamido group is hydrolyzed under acidic conditions, followed by diazotization of the resulting amino group.

-

Methoxylation: The diazonium salt is reacted with a methanol (B129727) solution containing potassium hydroxide (B78521) to introduce a methoxy (B1213986) group, forming 3-methoxy-4-hydroxy benzenesulfonic acid.

-

Purification: The final product, 4-hydroxy-3-methoxy potassium benzenesulfonate, is separated and purified from a potassium chloride solution, yielding a product with a purity of over 99%.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate (B1203000) in a pediatric oral powder has been reported. This method can be adapted for the quality control and analysis of Thiocol.

Figure 3: Analytical Workflow for Thiocol by HPLC

Caption: Workflow for the HPLC analysis of Thiocol.[6]

Methodology:

-

Instrumentation: A Shimadzu LC-20AT series HPLC system or equivalent.

-

Column: Luna C8 column (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient mixture of methanol and a 0.02 M aqueous solution of tetrabutylammonium sulfate.

-

Gradient Program: The methanol content is increased from 20% to 50% over a defined period.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm.

-

Injection Volume: 20 µL.

This method has been validated for specificity, linearity, precision, accuracy, and robustness.[6]

Mechanism of Action: Carbonic Anhydrase Inhibition

While primarily known as an expectorant, research has shown that sulfonamide-containing compounds, including Thiocol, can act as inhibitors of carbonic anhydrase. This enzyme plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton.

The inhibitory mechanism of sulfonamides involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion that is normally coordinated to the zinc ion, thereby blocking the catalytic activity of the enzyme.

Figure 4: Signaling Pathway of Carbonic Anhydrase Inhibition by Thiocol

Caption: Inhibition of carbonic anhydrase by Thiocol.

Conclusion

Thiocol (CAS 1321-14-8) is a chemically interesting and pharmaceutically relevant compound. This guide has provided a detailed overview of its structure, physicochemical properties, and key experimental methodologies for its synthesis and analysis. The understanding of its isomeric nature and its potential as a carbonic anhydrase inhibitor opens avenues for further research and development in medicinal chemistry and pharmacology. The provided protocols and data aim to serve as a valuable resource for scientists and researchers in their ongoing work with this compound.

References

- 1. Physicochemical properties and method for determination of potassium guaiacolsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potassium guaiacolsulfonate - Chromatography Forum [chromforum.org]

- 3. hmdb.ca [hmdb.ca]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiocol (Potassium Guaiacolsulfonate): An In-depth Technical Guide on its Potential Antioxidant Role in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiocol, chemically known as potassium guaiacolsulfonate, is a well-established expectorant used in the management of respiratory conditions.[1][2][3] Beyond its mucolytic properties, the inherent chemical structure of its active moiety, guaiacol (B22219), suggests a potential role as an antioxidant.[4] This technical guide provides a comprehensive overview of the theoretical antioxidant capacity of Thiocol, drawing upon the known free-radical scavenging and cytoprotective mechanisms of its core phenolic structure, guaiacol, and related thiol compounds. Due to a lack of specific published data on the antioxidant activity of potassium guaiacolsulfonate, this document outlines the standard experimental protocols and signaling pathways relevant to assessing such effects. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the antioxidant potential of Thiocol in biological systems.

Introduction to Thiocol (Potassium Guaiacolsulfonate)

Thiocol is the potassium salt of guaiacolsulfonic acid.[1][4] Its primary clinical application is as an expectorant, where it is thought to work by thinning and loosening mucus in the airways, thereby facilitating its removal.[2][3] The core chemical structure of Thiocol is derived from guaiacol, a phenolic compound that is known to possess antioxidant properties.[4] The presence of a hydroxyl group on the benzene (B151609) ring of guaiacol allows it to donate a hydrogen atom to neutralize free radicals, a key mechanism of antioxidant action.[4]

While direct experimental evidence quantifying the antioxidant efficacy of Thiocol is not extensively available in current literature, its structural relationship to guaiacol provides a strong rationale for investigating its potential role in mitigating oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases.[5][6] Thiol-containing compounds and phenolics are critical components of the cellular antioxidant defense system.[7][8]

Putative Antioxidant Mechanisms of Action

The potential antioxidant activity of Thiocol is likely attributable to the guaiacol moiety. The mechanisms by which guaiacol and its derivatives are proposed to exert antioxidant effects include:

-

Direct Radical Scavenging: The phenolic hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals, such as hydroxyl (•OH) and peroxyl (ROO•) radicals, thereby terminating damaging chain reactions.[4]

-

Modulation of Endogenous Antioxidant Enzymes: Thiol-containing compounds and phenolics can influence the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), which are crucial for detoxifying superoxide radicals and hydrogen peroxide, respectively.[7][9]

-

Interaction with Signaling Pathways: The Nrf2-Keap1 signaling pathway is a master regulator of the cellular antioxidant response.[10][11] Electrophilic compounds can disrupt the Keap1-Nrf2 interaction, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of a battery of antioxidant and cytoprotective genes.[12]

Quantitative Data on Antioxidant Activity

Table 1: Summary of Antioxidant Activity for Guaiacol and Related Compounds

| Compound | Assay | IC50 / Activity | Reference |

|---|---|---|---|

| Potassium Guaiacolsulfonate (Thiocol) | DPPH, ABTS, TBARS | Data not available | - |

| Guaiacol | Peroxyl radical scavenging | Higher reactivity in aqueous vs. nonpolar media | [10] |

| Guaiacol | DPPH radical scavenging | Lower activity than toward •OH | [13] |

| Vanillic Alcohol | Peroxyl radical scavenging | Higher reactivity than guaiacol in nonpolar media | [10] |

| Eugenol | Peroxyl radical scavenging | Similar reactivity to guaiacol in aqueous solution | [10] |

| Vanillic Acid | Peroxyl radical scavenging | Highest reactivity among tested guaiacol derivatives in aqueous solution at physiological pH |[10] |

Note: The table highlights the current gap in the literature regarding the specific antioxidant activity of Thiocol.

Key Experimental Protocols

To rigorously evaluate the antioxidant potential of Thiocol, a series of standardized in vitro assays are required. The following sections detail the methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[14][15]

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.

-

Sample Preparation: Thiocol is dissolved in a suitable solvent (e.g., methanol or water) to create a stock solution, from which serial dilutions are made.

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the Thiocol solution. A control containing the solvent instead of the sample is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against sample concentration.[16]

TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation, which serves as an indicator of oxidative damage to lipids.[17][18]

Methodology:

-

Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates) are treated with or without Thiocol and subjected to an inducer of oxidative stress (e.g., FeSO4).

-

Acid Precipitation: Proteins are precipitated by adding an acid, such as trichloroacetic acid (TCA).[19]

-

Reaction with TBA: The supernatant is mixed with a solution of thiobarbituric acid (TBA).

-

Heating: The mixture is heated at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.[17]

-

Measurement: After cooling, the absorbance of the MDA-TBA adduct is measured spectrophotometrically at approximately 532 nm.

-

Quantification: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or its precursor.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[7][11]

Methodology:

-

Sample Preparation: Cell or tissue lysates are prepared from samples treated with or without Thiocol.

-

Reaction Mixture: The sample is added to a reaction mixture containing a substrate that generates superoxide radicals (e.g., xanthine (B1682287) and xanthine oxidase) and a detection agent that reacts with superoxide (e.g., nitroblue tetrazolium, NBT).[7]

-

Enzymatic Reaction: The reaction is initiated by the addition of the superoxide-generating system. SOD in the sample will compete with the detection agent for superoxide radicals.

-

Measurement: The rate of the color change of the detection agent is measured spectrophotometrically.

-

Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[7][11]

Methodology:

-

Sample Preparation: Cell or tissue lysates are prepared from samples treated with or without Thiocol.

-

Reaction Mixture: The sample is added to a buffered solution containing a known concentration of hydrogen peroxide (H2O2).

-

Enzymatic Reaction: Catalase in the sample will catalyze the decomposition of H2O2.

-

Measurement: The rate of H2O2 decomposition is monitored over time. This can be done directly by measuring the decrease in absorbance of H2O2 at 240 nm or indirectly through various colorimetric or fluorometric methods.[12]

-

Calculation: The catalase activity is calculated based on the rate of H2O2 consumption and is typically expressed as units per milligram of protein.

Visualization of Pathways and Workflows

Signaling Pathways

Caption: Direct radical scavenging by a thiol-containing compound.

Caption: Activation of the Nrf2 pathway by an electrophilic compound.

Experimental Workflows

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

Conclusion and Future Directions

Thiocol (potassium guaiacolsulfonate), through its guaiacol moiety, possesses a chemical structure indicative of potential antioxidant activity. While its primary clinical use is as an expectorant, the principles of medicinal chemistry suggest it may also contribute to the cellular antioxidant defense system. The lack of direct experimental data on the antioxidant capacity of Thiocol represents a significant research gap.

Future investigations should focus on systematically evaluating the antioxidant properties of potassium guaiacolsulfonate using the standardized in vitro assays detailed in this guide. Specifically, determining its IC50 values in radical scavenging assays, its ability to inhibit lipid peroxidation, and its effects on the activity of key antioxidant enzymes such as SOD and catalase would provide crucial quantitative data. Furthermore, exploring its potential to modulate the Nrf2 signaling pathway could elucidate a cytoprotective mechanism beyond direct radical scavenging. Such studies would be invaluable in substantiating the antioxidant role of Thiocol and could potentially broaden its therapeutic applications.

References

- 1. What is Guaiacol? Uses and Properties Explained [vinatiorganics.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Evaluation of Free Radical Scavenging Activity of an Ayurvedic Formulation, Panchvalkala - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Guaiacol? [synapse.patsnap.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. sciensage.info [sciensage.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. mmpc.org [mmpc.org]

- 19. protocols.io [protocols.io]

The Historical Applications of Thiocol in Pharmaceutical Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical applications of compounds referred to as "Thiocol" in pharmaceutical formulations. Historically, this name has been associated with two distinct active pharmaceutical ingredients: the muscle relaxant Thiocolchicoside (B1682803) and the expectorant Potassium Guaiacolsulfonate . This guide delineates the historical context, therapeutic applications, and formulation development of each, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Part 1: Thiocolchicoside - A Centrally Acting Muscle Relaxant

Thiocolchicoside, a semi-synthetic derivative of the naturally occurring colchicoside (B193306) from the plant Gloriosa superba, has been a cornerstone in the management of painful muscle spasms and rheumatologic disorders for several decades.[1] Its clinical use dates back over 35 years, valued for its muscle relaxant, anti-inflammatory, and analgesic properties.[2]

Historical Therapeutic Indications

Historically, thiocolchicoside has been formulated for oral, intramuscular, and topical administration to treat a range of conditions characterized by muscle hypertonicity.[1][3][4]

Primary Indications Included:

-

Painful muscle spasms associated with orthopedic, traumatic, and rheumatologic disorders[1]

-

Spastic sequelae of hemiparesis[1]

-

Parkinson's disease and iatrogenic Parkinsonian symptoms[1]

-

Torticollis (wry neck)[1]

Quantitative Data from Historical Clinical Trials

The efficacy of thiocolchicoside has been documented in numerous clinical trials. The following tables summarize key quantitative data from some of these historical studies.

Table 1: Efficacy of Intramuscular Thiocolchicoside in Acute Low Back Pain (1998-2000) [5][6]

| Parameter | Thiocolchicoside Group (4 mg IM, twice daily) | Placebo Group | p-value |

| Spontaneous Pain (VAS) | |||

| Day 3 Improvement | Statistically Significant | - | < 0.001 |

| Hand-to-Floor Distance | |||

| Day 5 Decrease | Statistically Significant | - | < 0.0005 |

| Muscle Spasm Intensity | |||

| Day 5 Decrease | Statistically Significant | - | < 0.0005 |

| Patient's Global Evaluation | |||

| "Very Good/Good" | 76.8% of patients | - | < 0.0005 |

| Analgesic Consumption | |||

| Total Paracetamol Use | Significantly Lower | - | < 0.001 |

Table 2: Efficacy of Oral Thiocolchicoside in Acute Low Back Pain (1990) [4][8]

| Parameter | Thiocolchicoside Group | Placebo Group | Key Finding |

| Primary Efficacy Criterion | Significant Improvement | - | Improvement observed by Day 2 |

| Other Efficacy Criteria | Significant Improvement | - | Improvement observed within 5 days |

Mechanism of Action: GABAergic and Glycinergic Antagonism

Thiocolchicoside exerts its myorelaxant effects through a central mechanism, acting as a competitive antagonist at γ-aminobutyric acid type A (GABA-A) receptors and, to a lesser extent, at strychnine-sensitive glycine (B1666218) receptors.[1][2][9][10] This action at inhibitory synapses in the spinal cord and brainstem leads to a reduction in muscle contractures.[2][11]

Historical Experimental Protocols

1. Synthesis of Thiocolchicoside (Illustrative Historical Method)

This protocol is based on descriptions of the semi-synthetic conversion of colchicoside derivatives.

-

Step 1: Reaction Initiation: A solution of a colchicoside precursor is prepared in an appropriate solvent system (e.g., a mixture of methanol (B129727) and dichloromethane).

-

Step 2: Reagent Addition: A solution of potassium bicarbonate (KHCO3) is added to the reaction mixture, followed by portion-wise addition of a sulfur-containing reagent. The reaction is maintained with magnetic stirring.

-

Step 3: Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as methanol:dichloromethane (1:9). The reaction is considered complete when the starting material is fully transformed, typically within 20-180 minutes.

-

Step 4: Quenching and Extraction: A saturated KHCO3 solution is added to partition the phases. The aqueous phase is then extracted multiple times with an organic solvent like ethyl acetate.

-

Step 5: Washing and Drying: The combined organic phases are washed with a saturated KHSO4 solution and a saturated NaCl solution. The mixture is subsequently dried over magnesium sulfate (B86663) (MgSO4) and filtered.

-

Step 6: Crystallization: The solvent is evaporated to yield a crude solid product. This crude product is dissolved in ethanol, and 1N NaOH is added with stirring. Thiocolchicoside crystallizes directly from the reaction medium.

-

Step 7: Final Product: The crystallized product is filtered and dried in a vacuum oven to obtain a pale yellow powder.[1]

2. Clinical Trial Protocol for Acute Low Back Pain (Based on 1998-2000 Study) [5][6]

-

Objective: To evaluate the efficacy and safety of intramuscular thiocolchicoside compared to placebo in patients with acute low back pain.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Hospitalized patients diagnosed with acute low back pain.

-

Treatment:

-

Test Group: Intramuscular injection of thiocolchicoside (4 mg in 2 ml).

-

Control Group: Intramuscular injection of a matching placebo (2 ml).

-

Administration: Twice daily for 5 consecutive days.

-

-

Evaluation Criteria:

-

Primary: Spontaneous pain at rest, assessed daily using a Visual Analog Scale (VAS).

-

Secondary:

-

Hand-to-floor distance (a measure of flexibility).

-

Muscle spasm intensity (determined by palpation).

-

Patient's global evaluation of treatment efficacy.

-

Consumption of analgesic tablets (paracetamol) as rescue medication.

-

-

-

Statistical Analysis: Appropriate statistical tests to compare the outcomes between the two groups, with a p-value < 0.05 considered significant.

Part 2: Potassium Guaiacolsulfonate - The Original "Thiocol" Expectorant

The name "Thiocol" was a trademark for Potassium Guaiacolsulfonate, an expectorant widely used in historical pharmaceutical formulations for respiratory ailments.[12] It is a mixture of the potassium salts of 4- and 5-guaiacolsulfonic acid and was valued for its ability to help clear mucus from the airways.[13][14]

Historical Therapeutic Applications

As a classic expectorant, Potassium Guaiacolsulfonate was a common ingredient in cough syrups and tablets.[13]

Primary Indications Included:

-

Cough and chest congestion associated with the common cold, infections, or allergies[15]

Mechanism of Action: An Expectorant Effect

The primary mechanism of action for Potassium Guaiacolsulfonate is the stimulation of mucous glands in the respiratory tract. This leads to an increased secretion of a less viscous, more fluid mucus, which can be more easily expelled from the airways through coughing. This process helps to relieve chest congestion.[15]

Historical Formulations and Data

Historical formulations of Potassium Guaiacolsulfonate were typically in the form of syrups or tablets. While specific quantitative data from early clinical trials are scarce, its long-standing use points to a perceived clinical benefit. Early research on similar expectorants, such as guaifenesin, often involved measuring changes in sputum volume and viscosity to quantify efficacy.[16]

Table 3: Physicochemical Properties of Potassium Guaiacolsulfonate

| Property | Description |

| Appearance | White to yellowish crystalline powder |

| Solubility | Easily soluble in water |

| Melting Point | 206-210°C |

Source: Fengchen Group Co., Ltd.

Illustrative Historical Experimental Protocol for Expectorant Efficacy

This protocol is a generalized representation based on early studies of expectorants like guaifenesin.

-

Objective: To assess the effect of an expectorant on mucociliary clearance.

-

Study Design: A double-blind, placebo-controlled, crossover trial.

-

Subjects: A cohort of healthy volunteers and a cohort of patients with chronic bronchitis.

-

Methodology:

-

Tracer Inhalation: Subjects inhale an aerosol of radioactive tracer particles (e.g., Technetium-labeled).

-

Drug Administration: Subjects are administered either the expectorant (e.g., Potassium Guaiacolsulfonate) or a placebo.

-

Measurement: The rate of removal of the radioactive particles from the lungs is measured over several hours using scintillation counters.

-

Crossover: After a washout period, subjects receive the alternative treatment (placebo or expectorant) and the measurement is repeated.

-

-

Primary Endpoint: The rate of clearance of the radioactive tracer, indicating the speed of mucus removal.

-

Secondary Endpoint: Cough frequency, to ensure that increased clearance is not solely due to more coughing.

-

Analysis: Comparison of clearance rates between the active drug and placebo phases.[17]

References

- 1. ijpbs.com [ijpbs.com]

- 2. worldmedicine.uz [worldmedicine.uz]

- 3. In vitro permeation screening of a new formulation of thiocolchicoside containing various enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Evaluation of thiocolchicoside as monotherapy in low back pain. Results of a randomized study versus placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multicenter, randomized, double-blinded, placebo-controlled trial of thiocolchicoside in acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of Thiocolchicoside for Musculoskeletal Pain Management: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [mdpi.com]

- 8. [Evaluation of thiocolchicoside as monotherapy in low back pain. Results of a randomized study versus placebo]. | Semantic Scholar [semanticscholar.org]

- 9. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiocolchicoside - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]

- 12. Thiocol | C7H9KO6S | CID 102601439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. chembk.com [chembk.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Guaifenesin has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A preliminary study of the effect of guaiphenesin on mucociliary clearance from the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Monomers Utilized in Thiokol® Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core monomers integral to the synthesis of Thiokol® polysulfide polymers. It details the chemical structures, polymerization processes, and key quantitative data associated with these materials. The information is intended to serve as a foundational resource for professionals engaged in research and development who require a deep understanding of these versatile polymers.

Introduction to Thiokol® Polysulfide Polymers

Thiokol® is a trademark for a range of organic polysulfide polymers first discovered in 1926.[1] These polymers are renowned for their exceptional resistance to solvents, fuels, oxygen, and ozone, as well as their low moisture permeability and excellent weathering properties.[2][3] Such characteristics have led to their widespread use in demanding applications, including high-performance sealants for the aerospace, construction, and automotive industries, as well as in coatings and as modifiers for other polymer systems.[3][4]

The fundamental chemistry of Thiokol® polymers involves the condensation polymerization of an alkali metal polysulfide with an organic dihalide.[5] Variations in the specific dihalide monomers and the length of the polysulfide chain allow for the synthesis of a wide array of polymers with distinct physical and chemical properties, ranging from solid rubbers to liquid polymers.[6][7]

Core Monomers in Thiokol® Synthesis

The synthesis of Thiokol® polymers is primarily based on two classes of monomers: an inorganic polysulfide and an organic dihalide. For liquid polysulfide (LP) polymers, a branching agent is also incorporated to control the polymer's structure and properties.

Inorganic Monomer: Sodium Polysulfide (Na₂Sₓ)

The inorganic monomer is typically sodium polysulfide, an ionic compound with the general formula Na₂Sₓ.[8] The value of 'x', known as the sulfur rank, represents the average number of sulfur atoms in the polysulfide chain and is a critical variable that influences the final properties of the polymer.[1][6] For many commercial liquid polysulfide polymers, the sulfur rank (x) is typically between 2.4 and 2.6.[9][10]

Sodium polysulfide is synthesized by reacting elemental sulfur with sodium sulfide (B99878) or by heating sulfur with an aqueous solution of sodium hydroxide (B78521).[8][11] The resulting solution is a dark red, corrosive liquid containing a mixture of polysulfide anions (Sₓ²⁻).[8][12]

Organic Monomers: Dihaloalkanes and Derivatives

A variety of organic dihalides are used to produce different grades of Thiokol® polymers. The structure of the organic monomer dictates the flexibility, solvent resistance, and thermal properties of the resulting polymer.

-

1,2-Dichloroethane (B1671644): This is the classic organic monomer used in the synthesis of the first commercial polysulfide elastomer, Thiokol A .[5] The reaction with sodium tetrasulfide (Na₂S₄) produces a solid rubber with a high sulfur content.[6]

-

Bis(2-chloroethyl)formal: This is the predominant monomer for the production of the widely used liquid polysulfide (LP) polymers, such as those in the Thiokol® LP series.[3][9][10] Its chemical structure is (ClCH₂CH₂O)₂CH₂. The presence of the formal linkage imparts greater flexibility to the polymer backbone compared to the simple alkyl chain of 1,2-dichloroethane.

-

Bis-2-chloroethyl ether: Used in the synthesis of early Thiokol® grades like Thiokol B (tetrasulfide) and Thiokol D (disulfide), this monomer was found to reduce the unpleasant odor associated with Thiokol A and improve processing characteristics.[5]

Branching Agent: 1,2,3-Trichloropropane (B165214)

To control the degree of branching in liquid polysulfide polymers, a small amount of a trifunctional monomer is added during polymerization. The most common branching agent is 1,2,3-trichloropropane (TCP).[9][10][13] The amount of TCP typically ranges from 0.05% to 4% and is adjusted to achieve the desired molecular weight, viscosity, and crosslink density in the final cured product.[10][13]

Quantitative Data Summary

The properties of Thiokol® polymers are directly related to the specific monomers used and the synthesis conditions. The following tables summarize key quantitative data for representative Thiokol® polymers.

Table 1: Monomer Composition for Key Thiokol® Polymer Types

| Polymer Type | Inorganic Monomer | Organic Monomer(s) | Branching Agent (mol%) |

| Thiokol A | Sodium Polysulfide (Na₂S₄) | 1,2-Dichloroethane | None |

| Thiokol FA | Sodium Polysulfide | 1,2-Dichloroethane, Dichlorodiethyl formal | Not specified |

| Thiokol LP-2 | Sodium Polysulfide (x ≈ 2.4-2.6) | Bis(2-chloroethyl)formal | 2.0 |

| Thiokol LP-32 | Sodium Polysulfide (x ≈ 2.4-2.6) | Bis(2-chloroethyl)formal | 0.5 |

| Thiokol LP-33 | Sodium Polysulfide (x ≈ 2.4-2.6) | Bis(2-chloroethyl)formal | Not specified |

Data compiled from multiple sources.[10][14][15]

Table 2: Physical Properties of Selected Liquid Polysulfide Polymers

| Property | Thiokol LP-2 | Thiokol LP-32 |

| Average Molecular Weight | ~4000 | ~1000 |

| Viscosity @ 25°C (Pa·s) | 41-48 | 9.5-14.5 |

| Specific Gravity @ 20°C | 1.29 | 1.27 |

| Mercaptan Content (%) | 1.5 - 2.0 | 5.9 - 7.7 |

| Crosslinking (mol % TCP) | 2.0 | 0.5 |

Data sourced from product technical datasheets.[10][16][17]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of sodium polysulfide and a basic Thiokol® rubber.

Synthesis of Sodium Polysulfide Solution

This protocol describes the laboratory-scale preparation of the inorganic monomer solution.

Materials:

-

Sodium hydroxide (NaOH)

-

Elemental sulfur (powdered)

-

Distilled water

Procedure:

-

In a beaker, dissolve 5 g of sodium hydroxide in 100 mL of distilled water.[12]

-

Heat the solution to boiling.[12]

-

Gradually add 10 g of sulfur powder to the boiling solution with constant stirring.[12]

-

Continue heating and stirring until the sulfur has dissolved, resulting in a deep red solution of sodium polysulfide.[12]

-

If any sulfur remains undissolved, the hot solution can be filtered.

-

Allow the solution to cool to below 83°C before use in the polymerization step.[6]

Synthesis of Thiokol A Rubber

This protocol outlines the condensation polymerization of 1,2-dichloroethane with the prepared sodium polysulfide solution.

Materials:

-

Sodium polysulfide solution (from protocol 4.1)

-

1,2-dichloroethane (ethylene dichloride)

Procedure:

-

Ensure the sodium polysulfide solution is cooled to below 83°C (the boiling point of 1,2-dichloroethane).[6]

-

While stirring, add 20 mL of 1,2-dichloroethane to the sodium polysulfide solution.[12]

-

A rubbery polymer will begin to separate as a lump.[6]

-

Continue stirring the mixture for 15-20 minutes.[6]

-

Decant the supernatant liquid.

-

Wash the resulting polymer lump several times with water to remove any unreacted salts.[12]

-

Allow the polymer to dry in a fume hood to permit the evaporation of any excess 1,2-dichloroethane.[6]

Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical reactions and experimental workflow.

Caption: Synthesis of Thiokol A Polymer.

Caption: Synthesis of Liquid Polysulfide Polymer.

Caption: Experimental Workflow for Thiokol Synthesis.

References

- 1. Thiokol (polymer) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Polysulfide Polymers | Technologies and Products | Toray Fine Chemicals Co., Ltd. [torayfinechemicals.com]

- 4. Wessington Group Ltd. [wessingtongroup.com]

- 5. rct [rct.kglmeridian.com]

- 6. scribd.com [scribd.com]

- 7. ijamtes.org [ijamtes.org]

- 8. Sodium polysulfide - Wikipedia [en.wikipedia.org]

- 9. adhesivesmag.com [adhesivesmag.com]

- 10. nouryon.com [nouryon.com]

- 11. echemi.com [echemi.com]

- 12. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 13. expresspolymlett.com [expresspolymlett.com]

- 14. THIOKOL LP-33 | Mil-Spec Industries [mil-spec-industries.com]

- 15. hmroyal.com [hmroyal.com]

- 16. 2spi.com [2spi.com]

- 17. img1.wsimg.com [img1.wsimg.com]

A Technical Guide to Polysulfide Elastomers: History, Chemistry, and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the history, synthesis, structure-property relationships, and modern advancements in the field of polysulfide elastomers. From their serendipitous discovery to their use in high-performance applications, this document delves into the core chemistry and material science of these unique sulfur-containing polymers.

A Historical Overview: From Accidental Discovery to Specialized Applications

The journey of polysulfide elastomers began in the 1920s with an accidental discovery by Dr. Joseph C. Patrick. While attempting to synthesize a novel antifreeze from ethylene (B1197577) dichloride and sodium polysulfide, he instead created a rubbery polymer with remarkable resistance to solvents. This marked the birth of the first commercially produced synthetic rubber in the United States.

The Thiokol Corporation was established in 1929 to commercialize this discovery, with the first product being named Thiokol A.[1] This early elastomer was a high-molecular-weight solid, synthesized via the condensation polymerization of dichloroalkanes with sodium polysulfide. While demonstrating excellent fuel and solvent resistance, these initial materials were challenging to process.

A significant breakthrough occurred with the development of liquid polysulfide polymers. This was achieved through a process of reductive cleavage of the high-molecular-weight polymer, resulting in lower-molecular-weight, thiol-terminated liquid polymers. These liquid polymers could be cured at ambient temperatures by oxidation of the terminal thiol groups, forming a durable, flexible elastomer. This innovation opened the door to a wide range of applications, particularly as sealants and adhesives.

Over the decades, polysulfide elastomers have found use in a variety of demanding fields:

-

Aerospace: As sealants for fuel tanks and fuselage components, owing to their exceptional resistance to jet fuel and ability to withstand extreme temperatures and pressures.

-

Construction: As durable and weather-resistant sealants for architectural joints, curtain walls, and insulating glass units.

-

Dental Applications: As impression materials for creating accurate molds of teeth and gums.

-

Industrial Applications: For lining chemical storage tanks, as gaskets and seals in contact with solvents, and in the manufacturing of printing rollers.

The Chemistry of Polysulfide Elastomers: Synthesis and Curing

The fundamental chemistry of polysulfide elastomers revolves around the formation of disulfide (-S-S-) linkages in the polymer backbone.

Synthesis of Liquid Polysulfide Polymers

The most common method for synthesizing the base liquid polysulfide polymer involves a two-step process:

-

High-Molecular-Weight Polymer Synthesis: The initial step is the condensation polymerization of an aliphatic dihalide with an aqueous solution of sodium polysulfide (Na₂Sₓ). A common dihalide used is bis(2-chloroethyl) formal. To introduce branching and control the final properties of the elastomer, a small amount of a tri-functional halide, such as 1,2,3-trichloropropane (B165214), is often included. This reaction is typically carried out as an aqueous dispersion polymerization.[2]

-

Reductive Cleavage: The resulting high-molecular-weight polymer is then chemically reduced to form lower-molecular-weight, thiol-terminated liquid polymers. This is achieved by splitting the disulfide bonds using a mixture of sodium hydrosulfide (B80085) (NaSH) and sodium sulfite (B76179) (Na₂SO₃). The molecular weight, and thus the viscosity of the final liquid polymer, can be controlled by adjusting the conditions of this cleavage reaction.

The general structure of a liquid polysulfide polymer is as follows:

HS-(R-S-S)n-R-SH

Where 'R' represents the organic group from the dihalide monomer.

Curing of Polysulfide Elastomers

The liquid polysulfide polymers are converted into solid, elastic materials through a curing process, which involves the oxidation of the terminal thiol (-SH) groups to form disulfide (-S-S-) bonds. This process is also known as vulcanization.

A variety of oxidizing agents can be used for curing, with manganese dioxide (MnO₂) being one of the most common for two-component sealant formulations. The curing reaction is typically carried out at ambient temperature. The curing agent is formulated into a separate paste (the accelerator or catalyst) which is mixed with the base polymer paste immediately before application.

The simplified curing reaction with manganese dioxide is:

2 R-SH + MnO₂ → R-S-S-R + MnO + H₂O

Other curing agents include calcium peroxide, sodium perborate, and dichromates. The choice of curing agent influences the cure rate and the final properties of the elastomer.

Structure-Property Relationships

The versatility of polysulfide elastomers stems from the ability to tailor their properties by modifying their chemical structure.

| Property | Structural Factor | Effect of Increase in Factor |

| Solvent & Chemical Resistance | Sulfur Content / Polysulfide Rank (x in -Sₓ-) | Higher sulfur content leads to increased resistance to swelling by hydrocarbon solvents and fuels. |

| Flexibility & Low-Temp. Performance | Length of Aliphatic Group (R) | Longer, more flexible aliphatic groups between disulfide links improve low-temperature flexibility and reduce the glass transition temperature (Tg). |

| Hardness & Modulus | Crosslink Density | Increasing the amount of trifunctional monomer (e.g., 1,2,3-trichloropropane) increases crosslink density, leading to a harder, higher modulus, and less flexible elastomer with reduced elongation. |

| Viscosity of Liquid Polymer | Molecular Weight | Higher molecular weight liquid polymers have higher viscosity. |

| Tensile Strength & Elongation | Molecular Weight & Crosslink Density | Tensile strength and elongation are optimized at a specific balance of molecular weight and crosslink density. Very high crosslinking can lead to brittleness. |

Quantitative Data on Polysulfide Elastomers

The following tables summarize typical quantitative data for various polysulfide elastomers. It is important to note that specific values can vary significantly depending on the formulation, including the type and amount of fillers, plasticizers, and curing agents used.

Table 1: Typical Physical and Mechanical Properties of Cured Polysulfide Sealants

| Property | Typical Value | ASTM Test Method |

| Hardness (Shore A) | 20 - 50 | C661 |

| Tensile Strength (MPa) | 0.7 - 2.5 | D412 |

| Elongation at Break (%) | 250 - 600 | D412 |

| Movement Capability (%) | ±25 | C719 |

| Service Temperature Range (°C) | -54 to +121 | - |

Table 2: Typical Resistance to Various Chemicals (Qualitative)

| Chemical Class | Resistance |

| Aliphatic Hydrocarbons (e.g., gasoline, jet fuel) | Excellent |

| Aromatic Hydrocarbons (e.g., toluene, xylene) | Good |

| Ketones (e.g., acetone, MEK) | Good |

| Esters (e.g., ethyl acetate) | Good |

| Dilute Acids & Alkalis | Good to Excellent |

| Water | Excellent |

Experimental Protocols

This section provides an overview of key experimental procedures for the synthesis and characterization of polysulfide elastomers.

Laboratory Synthesis of a Liquid Polysulfide Polymer

Objective: To synthesize a thiol-terminated liquid polysulfide polymer via condensation polymerization and reductive cleavage.

Materials:

-

Bis(2-chloroethyl) formal

-

1,2,3-trichloropropane

-

Sodium polysulfide (Na₂Sₓ) solution

-

Sodium hydrosulfide (NaSH)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Dispersing agent (e.g., magnesium hydroxide)

Procedure:

-

Polymerization:

-

Prepare an aqueous dispersion of magnesium hydroxide.

-

Add the sodium polysulfide solution to a jacketed reaction vessel equipped with a stirrer, condenser, and thermometer.

-

Slowly add a mixture of bis(2-chloroethyl) formal and 1,2,3-trichloropropane to the reaction vessel with vigorous stirring to form an emulsion.

-

Heat the reaction mixture to 70-80°C and maintain for 2-3 hours to complete the polymerization. A high-molecular-weight polymer latex will be formed.

-

-

Reductive Cleavage:

-

Cool the latex to 50-60°C.

-

Add a solution of sodium hydrosulfide and sodium sulfite to the latex.

-

Heat the mixture to 80-90°C and stir for 1-2 hours to effect the cleavage of disulfide bonds.

-

-

Work-up:

-

Cool the reaction mixture and allow the polymer to settle.

-

Decant the aqueous layer.

-

Wash the polymer multiple times with hot water to remove residual salts and impurities.

-

Dry the liquid polymer under vacuum at a moderately elevated temperature.

-

Curing of a Two-Component Polysulfide Sealant

Objective: To prepare and cure a two-component polysulfide sealant.

Materials:

-

Liquid polysulfide polymer (from 5.1)

-

Manganese dioxide (active grade)

-

Plasticizer (e.g., a phthalate (B1215562) ester)

-

Adhesion promoter (e.g., a silane)

-

Filler (e.g., calcium carbonate, carbon black)

-

Thixotropic agent (e.g., fumed silica)

Procedure:

-

Base Component Formulation:

-

In a planetary mixer, blend the liquid polysulfide polymer with the plasticizer, adhesion promoter, and fillers until a homogeneous paste is formed.

-

Add the thixotropic agent and continue mixing to achieve the desired viscosity.

-

-

Accelerator Component Formulation:

-

In a separate mixer, disperse the manganese dioxide in a portion of the plasticizer to form a paste.

-

-

Mixing and Curing:

-

Mix the base component and the accelerator component in the specified weight ratio (e.g., 10:1) until the color is uniform.

-

Apply the mixed sealant to the desired substrate.

-

Allow the sealant to cure at ambient temperature and humidity. The curing time will depend on the specific formulation, temperature, and humidity.[3][4]

-

Standard Test Methods for Characterization

-

ASTM C661 - Standard Test Method for Indentation Hardness of Elastomeric-Type Sealants by Means of a Durometer: This method determines the indentation hardness of the cured sealant using a Shore A durometer. The durometer is pressed firmly against the surface of a cured sealant specimen, and the instantaneous reading is recorded.[5][6][7][8]

-

ASTM C719 - Standard Test Method for Adhesion and Cohesion of Elastomeric Joint Sealants Under Cyclic Movement: This is an accelerated laboratory procedure to evaluate the performance of a sealant in a joint subjected to cyclic movement, water immersion, and temperature changes. Sealant specimens are prepared between two substrates (e.g., glass, aluminum, concrete) and subjected to a series of conditions including water immersion, oven aging under compression, and cyclic extension and compression at various temperatures. The specimens are then visually inspected for adhesive or cohesive failure.[1][9][10][11]

-

ASTM C1247 - Standard Test Method for Durability of Sealants Exposed to Continuous Immersion in Liquids: This test method assesses the durability of a sealant and its adhesion to a substrate during continuous immersion in a liquid, often at an elevated temperature to accelerate aging. After a specified immersion period, the sealant specimens are subjected to cyclic movement and evaluated for adhesion loss.[12][13][14][15]

Modern Developments in Polysulfide Elastomers

Research in polysulfide elastomers continues to evolve, focusing on improving performance, sustainability, and functionality.

Self-Healing Polysulfide Elastomers

A significant area of recent research is the development of self-healing polysulfide elastomers. These materials are designed to intrinsically repair damage. The mechanism often relies on the dynamic nature of the disulfide bond. When a crack occurs, the disulfide bonds can break and then reform, either through thermal stimulus or at room temperature, restoring the material's integrity. This is a promising development for extending the service life of sealant and coating applications.

Alternative Curing Chemistries

While manganese dioxide is an effective curing agent, there is interest in developing alternative curing systems due to environmental and health considerations associated with heavy metals. Research is exploring more environmentally friendly crosslinking chemistries, such as:

-

Thiol-ene "Click" Chemistry: This involves the reaction of the thiol-terminated polysulfide polymer with a poly-functional alkene in the presence of a catalyst or UV light. This reaction is highly efficient and can proceed under mild conditions.[16]

-

Oxidative Coupling: Using milder oxidizing agents or catalytic systems to promote the formation of disulfide bonds.

Polysulfide-Based Nanocomposites

The incorporation of nanoscale fillers into polysulfide elastomers is another active area of research. Nanomaterials such as carbon nanotubes, graphene, and nanoclays can significantly enhance the mechanical properties, thermal stability, and barrier properties of the elastomer at very low loading levels. These nanocomposites have the potential for use in advanced aerospace and industrial applications where superior performance is required.

Visualizing Polysulfide Elastomer Chemistry and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the chemistry and testing of polysulfide elastomers.

References

- 1. store.astm.org [store.astm.org]

- 2. adhesivesmag.com [adhesivesmag.com]

- 3. bergdahl.com [bergdahl.com]

- 4. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]

- 5. store.astm.org [store.astm.org]

- 6. standards.globalspec.com [standards.globalspec.com]

- 7. randb.co.kr [randb.co.kr]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. ASTM C719 - 22 | 1 Feb 2022 | BSI Knowledge [knowledge.bsigroup.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. parsros.net [parsros.net]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. ascouncil.org [ascouncil.org]

- 14. store.astm.org [store.astm.org]

- 15. store.astm.org [store.astm.org]

- 16. expresspolymlett.com [expresspolymlett.com]

An In-Depth Technical Guide to the Chemical Resistance Properties of Thiokol® Polysulfide Sealants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical resistance properties of Thiokol® polysulfide sealants. Due to their robust chemical makeup, these sealants are extensively utilized in environments requiring durable and resilient sealing against a variety of chemical agents. This document details their performance when exposed to a wide range of chemicals, outlines the standardized experimental protocols for evaluating their resistance, and illustrates the fundamental chemical reactions governing their curing and degradation processes.

Executive Summary

Thiokol® polysulfide sealants are renowned for their excellent resistance to numerous chemicals, including fuels, oils, solvents, and aqueous solutions of acids and bases.[1][2] This resilience stems from the stable disulfide (-S-S-) bonds that form the backbone of the cured polymer. The specific chemical compatibility can vary depending on the formulation of the sealant, including the type of polysulfide polymer, curing agent, and fillers used. Generally, these sealants offer long-term protection from both intermittent and continuous exposure to a variety of organic and inorganic substances.[1] It is, however, always recommended to confirm the performance of the product in a specific chemical environment prior to use.

Quantitative Chemical Resistance Data

The following tables summarize the chemical resistance of polysulfide sealants to a wide array of chemical agents. The data has been compiled from technical datasheets and chemical resistance guides for polysulfide-based sealants, such as Pecora Synthacalk™ GC2+. The ratings are defined as follows:

-

R: Recommended for continuous immersion.

-

IC: Recommended for intermittent contact.

-

NR: Not Recommended.

Inorganic Chemicals

| Chemical Agent | Concentration | Resistance Rating |

| Aluminum Sulfate Solution | 50% | R |

| Ammonium Chloride Solution | 50% | R |

| Ammonium Perchlorate | 15% | R |

| Ammonium Perchlorate | 50% | R |

| Ammonium Polysulfate | Saturated | R |

| Ammonium Sulfate Solution | 50% | R |

| Barium Chloride Solution | 50% | R |

| Calcium Chloride Solution | 50% | R |

| Copper Sulfate Solution | 50% | R |

| Ferric Chloride Solution | 50% | R |

| Hydrochloric Acid | 10% | R |

| Hydrochloric Acid | 20% | IC |

| Hydrochloric Acid | Concentrated | NR |

| Nitric Acid | 10% | IC |

| Nitric Acid | 20% | NR |

| Phosphoric Acid | 50% | R |

| Sodium Bicarbonate Solution | 50% | R |

| Sodium Chloride Solution | 50% | R |

| Sodium Hydroxide | 20% | R |

| Sodium Hydroxide | 50% | IC |

| Sulfuric Acid | 10% | R |

| Sulfuric Acid | 20% | IC |

| Sulfuric Acid | 50% | NR |

Organic Chemicals

| Chemical Agent | Concentration | Resistance Rating |

| Acetic Acid | 10% | R |

| Acetic Acid | 20% | IC |

| Acetic Acid | Glacial | NR |

| Acetone | 100% | IC |

| Amyl Acetate | 100% | R |

| Amyl Alcohol | 100% | R |

| Benzene | 100% | R |

| Butyl Acetate | 100% | R |

| Butyl Alcohol | 100% | R |

| Carbon Tetrachloride | 100% | NR |

| Chloroform | 100% | NR |

| Citric Acid | 20% | R |

| Diacetone Alcohol | 100% | R |

| Diesel Fuel | 100% | R |

| Ethyl Acetate | 100% | R |

| Ethyl Alcohol | 100% | R |

| Ethylene Glycol | 100% | R |

| Formaldehyde | 37% | R |

| Formic Acid | 10% | R |

| Gasoline | 100% | R |

| Heptane | 100% | R |

| Hexane | 100% | R |

| Isopropyl Alcohol | 100% | R |

| Jet Fuel (JP-4, JP-5) | 100% | R |

| Kerosene | 100% | R |

| Lactic Acid | 20% | R |

| Methyl Alcohol | 100% | R |

| Methyl Ethyl Ketone (MEK) | 100% | IC |

| Methyl Isobutyl Ketone (MIBK) | 100% | R |

| Mineral Spirits | 100% | R |

| Naphtha | 100% | R |

| Oleic Acid | 100% | R |

| Toluene | 100% | R |

| Trichloroethylene | 100% | NR |

| Turpentine | 100% | R |

| Xylene | 100% | R |

Experimental Protocols

The chemical resistance of Thiokol® sealants is evaluated using standardized test methods developed by organizations such as ASTM International. These protocols ensure that the data is reproducible and comparable across different materials and laboratories.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard outlines procedures for assessing the resistance of plastic materials, including elastomeric sealants, to various chemical reagents.

-

Objective: To determine the changes in weight, dimensions, appearance, and mechanical properties of a material after exposure to a chemical agent.

-

Methodology:

-

Specimen Preparation: Standardized test specimens of the cured sealant are prepared. Initial weight, dimensions, and baseline mechanical properties (e.g., tensile strength, elongation, hardness) are measured.

-

Exposure Conditions: The specimens are immersed in the chemical reagent for a specified duration and at a controlled temperature.

-

Post-Exposure Evaluation: After the exposure period, the specimens are removed, cleaned, and re-measured for any changes in weight and dimensions. Visual observations for any signs of degradation, such as discoloration, swelling, cracking, or crazing, are recorded.

-

Mechanical Property Testing: The mechanical properties of the exposed specimens are tested and compared to the baseline values of unexposed control specimens.

-

ASTM C1247: Standard Test Method for Durability of Sealants Exposed to Continuous Immersion in Liquids

This test method is specifically designed to evaluate the durability and adhesion of a sealant to a substrate while continuously immersed in a liquid, often at an elevated temperature to accelerate aging.

-

Objective: To assess the long-term performance of a sealant in a submerged environment.

-

Methodology:

-

Specimen Preparation: The sealant is applied to specified substrates (e.g., aluminum, mortar) to form test specimens.

-

Immersion: The specimens are immersed in the test liquid at an elevated temperature (typically 50°C) for an extended period (e.g., six weeks).

-

Cyclic Movement: Following immersion, the specimens are subjected to cycles of compression and extension in a testing machine to simulate joint movement.

-

Evaluation: The specimens are examined for adhesive or cohesive failure after the cyclic movement. The test can be extended with further immersion periods and cycling to determine the ultimate durability.

-

Chemical Mechanisms and Pathways

The performance of Thiokol® sealants is governed by their unique chemistry, from the curing process that forms the resilient elastomer to the potential degradation pathways under harsh chemical exposure.

Curing Mechanism of Polysulfide Sealants

The curing of liquid polysulfide polymers into a solid, elastomeric sealant is an oxidative process. The liquid polymer has reactive thiol (-SH) terminal groups. A curing agent, typically an oxidizing agent like manganese dioxide (MnO₂), is used to link these polymer chains together by forming disulfide (-S-S-) bonds.

Caption: Curing mechanism of a two-part polysulfide sealant.

Degradation Pathway of Polysulfide Sealants

While the disulfide bonds are relatively stable, the polymer backbone of Thiokol® sealants contains other linkages, such as ether (C-O) bonds, which can be susceptible to degradation under certain conditions. The primary degradation mechanism often involves the cleavage of these C-O bonds, which can be initiated by factors like UV radiation, heat, or strong chemical attack. This is in contrast to the more stable S-S bonds.

Caption: Primary degradation pathway of polysulfide sealants.

Conclusion

Thiokol® polysulfide sealants provide a reliable and durable sealing solution for a wide range of applications where chemical resistance is critical. Their performance is well-documented against many common industrial chemicals, particularly hydrocarbons and aqueous solutions. However, for applications involving exposure to highly concentrated acids, strong oxidizing agents, or certain chlorinated solvents, careful consideration and specific testing are imperative. The standardized experimental protocols outlined in this guide provide a framework for such evaluations, ensuring the long-term integrity and safety of the sealed system.

References

An In-depth Technical Guide to the Cross-linking Mechanism in Thiokol® Polymers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core cross-linking mechanisms that govern the curing of Thiokol® liquid polysulfide polymers. It delves into the fundamental chemistry, explores various curing systems, presents quantitative data on material properties, and outlines key experimental protocols for characterization.

Introduction to Thiokol® Polymers and Cross-linking

Thiokol® liquid polymers are bis-(ethylene oxy) methane (B114726) structures containing disulfide linkages, with reactive mercaptan (-SH) groups at the terminals.[1][2] The conversion of these liquid polymers into solid, high-molecular-weight elastomers is achieved through a process of cross-linking, which creates a robust, three-dimensional network. This curing process is fundamental to the utility of Thiokol® polymers in demanding applications such as aerospace sealants, industrial coatings, and as modifying agents for other polymers like epoxies.[1][3]

The primary and most commercially significant cross-linking mechanism is the oxidation of the terminal thiol groups to form disulfide (-S-S-) bonds.[1][2] However, alternative chemistries, such as thiol-ene reactions, have also been explored to achieve specific material properties.[4]

Oxidative Curing Mechanism

The cornerstone of Thiokol® polymer chemistry is the oxidative coupling of terminal mercaptan groups. This reaction can be generalized as follows:

2 R-SH + [O] → R-S-S-R + H₂O

Where R represents the Thiokol® polymer backbone and [O] is an oxidizing agent. This process effectively doubles the molecular weight of the polymer chains and creates the cross-linked network responsible for the elastomeric properties of the cured material.

Curing Agents

A variety of oxygen-donating materials are used to initiate and sustain the oxidative curing process.[1][2] The choice of curing agent significantly impacts the cure rate, final properties, and processing characteristics of the polymer.

-

Manganese Dioxide (MnO₂): This is one of the most common curing agents for polysulfide polymers.[5][6] The curing reaction with MnO₂ is thought to proceed via a thiyl radical mechanism.[7] It is typically dispersed in an inert medium before being mixed with the prepolymer.[5] The efficiency of the cure can be influenced by the crystalline form of the MnO₂.[8]

-

Calcium Peroxide (CaO₂): Another widely used oxidizing agent.

-

Cumene Hydroperoxide: An organic peroxide that can also act as a curative.[1]

-

p-Quinone Dioxime: An organic curing agent.[1]

-

Dichromates: Often added as a solution, which can lead to a more homogeneous reaction compared to dispersed solid curing agents like MnO₂.[5]

Role of Accelerators and Retarders

The rate of the curing reaction can be precisely controlled through the addition of accelerators and retarders. Generally, the pH of the system is a controlling factor, with alkaline materials accelerating the cure and acidic materials retarding it.[9] These additives are crucial for tailoring the working life and setting time of Thiokol®-based formulations.

-

Accelerators: These are typically organic bases or other compounds that increase the rate of the oxidative coupling reaction.[10] Their function is to speed up the curing process, reducing the time required to achieve the desired mechanical properties.[10][11]

-

Retarders: These are compounds that slow down the curing reaction, extending the pot life of the formulation and allowing for more extended processing times.

Thiol-Ene Cross-linking Mechanism

An alternative to oxidative curing is the thiol-ene reaction, a "click" chemistry approach that involves the addition of a thiol group across a carbon-carbon double bond (an "ene").[4][12] This reaction can be initiated either thermally or photochemically and offers a different pathway to creating a cross-linked polysulfide network. The general mechanism involves the generation of a thiyl radical which then propagates through a two-step process.[12]

This method can produce elastomers with higher thermal stability compared to those cured with metal oxides.[4] The properties of the final elastomer, such as its glass transition temperature and mechanical strength, can be tailored by the choice of the "ene" comonomer.[4]

Quantitative Data on Cured Thiokol® Polymers

The mechanical properties of cured Thiokol® polymers are highly dependent on the formulation, including the type and concentration of the curing agent, fillers, and other additives.

| Curing System Component | Concentration (phr) | Tensile Strength (MPa) | Ultimate Elongation (%) | Reference |

| Thiokol LP-3 in Polychloroprene Rubber | 2 | 22.4 | 16.2 | [13] |

| Thiokol LP-3 in Polychloroprene Rubber | 4 | 11.7 | 10.7 | [13] |

| Thiokol LP-3 in Polychloroprene Rubber | 6 | 5.6 | 7.3 | [13] |

| SRF Carbon Black Filler in LP-32 | 0 | 0.61 | 203 | [9] |

| SRF Carbon Black Filler in LP-32 | 30 | 2.82 | 279 | [9] |

| SRF Carbon Black Filler in LP-32 | 50 | 4.22 | 290 | [9] |

Table 1: Selected mechanical properties of cured Thiokol® polymer formulations.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Cure Analysis

DSC is a powerful technique for studying the curing process of thermosetting polymers like Thiokol®.[14] It measures the heat flow associated with the exothermic cross-linking reaction, providing information on the cure kinetics, extent of reaction, and the glass transition temperature (Tg) of the cured material.[14][15]

Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the uncured Thiokol® formulation into a DSC pan. If it is a two-part system, ensure thorough mixing of the polymer and curing agent immediately before the measurement.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Dynamic Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the completion of the curing exotherm. This will provide the overall heat of reaction and the peak reaction temperature.[15][16]

-

Isothermal Scan: Hold the sample at a specific temperature and monitor the heat flow over time to determine the isothermal cure kinetics.[16]

-

Heat-Cool-Heat Cycle: A common procedure involves an initial heating scan to cure the material, followed by controlled cooling, and a second heating scan to determine the Tg of the cured polymer.[14]

-

-

Data Analysis: Integrate the area under the exothermic peak to determine the total enthalpy of the curing reaction. The degree of cure at any given time or temperature can be calculated by comparing the partial heat of reaction to the total heat of reaction.[15] The glass transition temperature is determined from the step change in the heat flow in the second heating scan.

Tensile Testing of Cured Elastomers

Tensile testing is used to determine the mechanical properties of the cured Thiokol® elastomer, such as tensile strength, elongation at break, and modulus of elasticity.[17] Standardized test methods, such as those from ASTM, ensure comparability of results.

Methodology (based on ASTM D412): [18]

-

Sample Preparation: Prepare thin sheets of the cured Thiokol® polymer. Cut dumbbell-shaped test specimens from the sheets using a die.[18] The dimensions of the specimens must conform to the specifications in the ASTM standard.

-

Conditioning: Condition the test specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period before testing.

-

Testing Procedure:

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.[18]

-

Record the force and the corresponding elongation throughout the test.

-

-

Data Analysis:

-

Tensile Strength: The maximum stress applied during the test.

-

Ultimate Elongation: The elongation of the specimen at the point of failure.

-

Modulus of Elasticity: The slope of the initial portion of the stress-strain curve, indicating the material's stiffness.

-

Visualizations of Mechanisms and Workflows

Caption: Oxidative curing of Thiokol® polymers.

Caption: Thiol-ene cross-linking mechanism.

Caption: Experimental workflow for Thiokol® characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Polysulfide Polymers | Technologies and Products | Toray Fine Chemicals Co., Ltd. [torayfinechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. expresspolymlett.com [expresspolymlett.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]